3,5-Dimethoxybenzaldehyde-d6
Description
Molecular Identity and Classification
3,5-Dimethoxybenzaldehyde-d6 belongs to the class of deuterated aromatic aldehydes, specifically categorized as a benzaldehyde derivative with systematic deuterium substitution. The compound is identified by the Chemical Abstracts Service number 1354892-73-1 and possesses the molecular formula C₉H₄D₆O₃. The International Union of Pure and Applied Chemistry name for this compound is 3,5-bis(trideuteriomethoxy)benzaldehyde, reflecting the presence of deuterated methoxy groups at positions 3 and 5 of the benzene ring.
The molecular structure features a planar aromatic benzene ring with an aldehyde functional group (-CHO) at position 1 and two deuterated methoxy groups (-OCD₃) positioned meta to each other at positions 3 and 5. This substitution pattern creates a symmetrical molecule with enhanced mass spectrometric and nuclear magnetic resonance spectroscopic properties compared to its non-deuterated analog. The compound maintains the fundamental structural characteristics of aromatic aldehydes while incorporating the unique properties conferred by deuterium substitution.
The classification of this compound within the broader context of deuterated compounds places it among stable isotope-labeled compounds used primarily in scientific research applications. The deuterium labeling occurs specifically on the methyl groups of the methoxy substituents, resulting in a total of six deuterium atoms distributed across two trideuteriomethoxy groups. This selective labeling pattern distinguishes it from other deuterated benzaldehyde derivatives and provides specific analytical advantages for research applications requiring isotopic differentiation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₄D₆O₃ | |
| Molecular Weight | 172.21 g/mol | |
| Chemical Abstracts Service Number | 1354892-73-1 | |
| International Union of Pure and Applied Chemistry Name | 3,5-bis(trideuteriomethoxy)benzaldehyde | |
| Deuterium Atom Count | 6 | |
| Substitution Pattern | Meta-positioned deuterated methoxy groups |
Historical Context of Deuterated Aromatic Aldehydes
The development of deuterated aromatic aldehydes traces its origins to the broader history of deuterium chemistry and isotopic labeling techniques. Deuterium was discovered by Harold Urey in 1931, for which he received the Nobel Prize in 1934, marking the beginning of deuterium chemistry as a distinct field of study. The deuterium isotope effect subsequently became an important tool in the elucidation of chemical reaction mechanisms, providing researchers with unprecedented insights into molecular behavior and kinetic processes.
The first patent in the United States granted for deuterated molecules appeared in the 1970s, establishing the foundation for the systematic development of deuterated compounds including aromatic aldehydes. This period marked the beginning of extensive research into the applications of deuterium substitution in drug discovery and mechanistic studies. The concept of replacing hydrogen with deuterium exemplified bioisosterism, whereby similar biological effects to known compounds could be produced in analogs designed to confer superior properties.
The evolution of deuterated aromatic aldehyde synthesis has been closely linked to advances in palladium-catalyzed hydrogen isotope exchange methodologies. Recent developments have demonstrated practical and scalable ortho-selective deuteration of aromatic aldehydes through palladium-catalyzed hydrogen isotope exchange with deuterium oxide as an inexpensive deuterium source. These methodological advances have enabled the preparation of deuterated aromatic aldehydes with deuterium incorporation levels reaching up to 97 percent, significantly expanding the accessibility of these specialized compounds for research applications.
The development of formyl-selective deuteration techniques has further enhanced the synthetic accessibility of deuterated aromatic aldehydes. Researchers have established mild general methods for formyl-selective deuterium labeling of aldehydes using deuterium oxide through synergistic combinations of light-driven, polyoxometalate-facilitated hydrogen atom transfer and thiol catalysis. These methodological innovations have demonstrated excellent deuterium incorporation, broad substrate scope, and exceptional functional group tolerance, making them practical for late-stage modification of synthetic intermediates in medicinal chemistry.
Significance in Isotopic Labeling Research
This compound holds particular significance in isotopic labeling research due to its unique combination of structural features and deuterium incorporation pattern. The compound serves as a biochemical reagent that can be utilized as a biological material or organic compound for life science related research, demonstrating its versatility across multiple scientific disciplines. The selective deuteration of the methoxy groups provides researchers with a powerful tool for investigating metabolic pathways, reaction mechanisms, and molecular interactions through advanced spectroscopic techniques.
The applications of deuterium isotope effects in research have expanded considerably over time, with current applications extending to mechanistic studies of drug metabolism as well as investigations focused on pharmacokinetics, efficacy, tolerability, bioavailability, and safety assessments. The introduction of deuterated compound candidates that began in the 1970s evolved from earlier work with deuterated metabolites, establishing a foundation for contemporary isotopic labeling research methodologies.
Nuclear magnetic resonance spectroscopy represents one of the primary applications for this compound in research settings. The deuterium substitution provides distinct spectroscopic signatures that enable precise molecular tracking and enhanced resolution in complex analytical matrices. The compound's utility extends to mass spectrometry applications where the mass difference between deuterated and non-deuterated species facilitates quantitative analysis and metabolic studies.
The significance of this compound in isotopic labeling research is further demonstrated by its role in synthetic chemistry applications. The compound can participate in various chemical reactions typical for aldehydes, including nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes, while maintaining its isotopic label throughout these transformations. This stability of the deuterium label makes it particularly valuable for multi-step synthetic sequences and complex reaction pathway investigations.
| Research Application | Significance | Analytical Advantage |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Enhanced spectroscopic resolution | Distinct deuterium signatures |
| Mass Spectrometry | Quantitative analysis capability | Mass differentiation from non-deuterated analogs |
| Metabolic Studies | Pathway tracking | Stable isotopic label retention |
| Synthetic Chemistry | Multi-step reaction monitoring | Chemical stability of deuterium substitution |
Relationship to Non-deuterated 3,5-Dimethoxybenzaldehyde
The relationship between this compound and its non-deuterated analog 3,5-dimethoxybenzaldehyde provides important insights into the effects of deuterium substitution on molecular properties and chemical behavior. The parent compound, 3,5-dimethoxybenzaldehyde, possesses the molecular formula C₉H₁₀O₃ with a molecular weight of 166.1739 grams per mole. This non-deuterated compound serves as a white to yellow-red to green powder or crystalline material with a melting point range of 45.0 to 48.0 degrees Celsius and a boiling point of 151 degrees Celsius at 16 millimeters of mercury pressure.
The chemical properties of the non-deuterated parent compound include a density of 1.1 ± 0.1 grams per cubic centimeter, a boiling point of 276.5 ± 0.0 degrees Celsius at 760 millimeters of mercury, and a flash point of 119.0 ± 8.2 degrees Celsius. The compound exhibits insolubility in water and requires storage conditions of 2 to 8 degrees Celsius for optimal stability. These fundamental properties provide a baseline for understanding the modifications introduced through deuterium substitution in the d6 derivative.
The introduction of deuterium atoms in this compound results in specific alterations to molecular properties while preserving the essential chemical reactivity of the parent compound. The molecular weight increases from 166.17 grams per mole in the non-deuterated form to 172.21 grams per mole in the deuterated derivative, reflecting the additional mass contributed by the six deuterium atoms. This mass difference of approximately 6 atomic mass units provides the foundation for analytical differentiation between the two compounds in mass spectrometric applications.
The deuterium substitution pattern in this compound specifically targets the methyl groups of the methoxy substituents, leaving the aromatic ring and aldehyde functionality unchanged. This selective labeling approach preserves the fundamental electronic properties of the aromatic system while introducing isotopic markers that enhance analytical capabilities. The retention of the aldehyde functional group ensures that the deuterated compound maintains the characteristic reactivity patterns of aromatic aldehydes, including susceptibility to nucleophilic addition, oxidation, and condensation reactions.
The relationship between this compound and its non-deuterated analog demonstrates the principle of isotopic substitution where chemical behavior remains largely unchanged while analytical properties are significantly enhanced. Both compounds share identical structural frameworks and electronic configurations, with the primary distinction being the isotopic composition of the methoxy methyl groups. This relationship exemplifies the strategic application of deuterium labeling in creating research tools that maintain biological and chemical relevance while providing enhanced analytical capabilities.
| Comparative Property | 3,5-Dimethoxybenzaldehyde | This compound |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | C₉H₄D₆O₃ |
| Molecular Weight (g/mol) | 166.17 | 172.21 |
| Deuterium Atom Count | 0 | 6 |
| Melting Point Range (°C) | 45-48 | Similar to parent compound |
| Chemical Reactivity | Standard aldehyde reactions | Preserved aldehyde reactivity |
| Analytical Applications | Standard spectroscopy | Enhanced isotopic labeling |
Properties
CAS No. |
1354892-73-1 |
|---|---|
Molecular Formula |
C₉H₄D₆O₃ |
Molecular Weight |
172.21 |
Synonyms |
3,5-Di(methoxy-d3)benzaldehyde; |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3,5-Dimethoxybenzaldehyde-d6 serves as a versatile building block in organic synthesis. Its deuterated nature allows for tracing and studying reaction mechanisms and pathways.
Case Study: Synthesis of Antineoplastic Agents
In a study on novel antineoplastic compounds, derivatives of this compound were used to synthesize 3,5-bis(benzylidene)-4-piperidones. These compounds displayed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to non-malignant cells, highlighting the utility of deuterated compounds in drug development .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of drugs targeting specific cancers.
Case Study: Cytotoxicity Evaluation
Research evaluating the cytotoxic effects of synthesized compounds derived from this compound indicated significant activity against colon cancer cell lines (HCT116 and HT29). The selectivity index values demonstrated that these compounds could preferentially target cancer cells over normal cells, which is critical for developing effective cancer therapies .
Analytical Chemistry
In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry and NMR spectroscopy. The incorporation of deuterium enhances the sensitivity and accuracy of analytical measurements.
Application Example: Mass Spectrometry
In mass spectrometry experiments, deuterated compounds like this compound are employed to improve the quantification of analytes by providing a stable reference point for comparison. This application is particularly useful in pharmacokinetic studies where precise measurements are crucial .
Research and Development
The compound is also significant in research settings focused on metabolic pathways and drug metabolism studies due to its ability to provide insights into the metabolic fate of drugs.
Example: Metabolic Fate Studies
Research involving the metabolic pathways of various drugs has utilized this compound to trace the metabolic processes in vivo and in vitro. The deuterium labeling allows researchers to differentiate between the parent compound and its metabolites effectively .
Comparison with Similar Compounds
Key Research Findings
Isotopic Utility : The six deuterium atoms in this compound minimize interference in mass spectrometry, enabling accurate quantification of metabolites in biological matrices .
Reactivity Differences: Non-deuterated 3,5-dimethoxybenzaldehyde participates in Knoevenagel condensations to form heterocycles (e.g., thiazolo-pyrimidines), while the deuterated form is inert in such reactions due to kinetic isotope effects .
Functional Group Impact : Hydroxyl-containing analogues (e.g., syringaldehyde) exhibit broader biological activity but lower stability in acidic conditions compared to methoxy-dominated structures .
Preparation Methods
Reaction Mechanism and Conditions
-
Protection of the Aldehyde Group : To prevent unwanted side reactions during alkylation, the aldehyde moiety is first protected as an acetal. For example, treatment with ethylene glycol under acidic conditions forms a cyclic acetal, shielding the reactive aldehyde.
-
Deuterated Alkylation : The protected 3,5-dihydroxybenzaldehyde is reacted with CD₃I in the presence of a strong base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). This step substitutes the hydroxyl groups at the 3- and 5-positions with trideuteromethoxy (-OCD₃) groups.
-
Deprotection : The acetal protecting group is removed under mild acidic conditions (e.g., aqueous HCl), regenerating the aldehyde functionality and yielding this compound.
Key Data :
-
Yield : Non-deuterated analogs synthesized via similar methods achieve yields exceeding 90%, though deuterated variants may experience slight reductions due to kinetic isotope effects.
-
Purity : Column chromatography (hexane/MTBE) typically affords >95% purity, as demonstrated in analogous oxidations.
Oxidation of 3,5-Bis(trideuteromethoxy)benzyl Alcohol
This method involves the oxidation of a deuterated benzyl alcohol precursor to the corresponding aldehyde. The alcohol intermediate, 3,5-bis(trideuteromethoxy)benzyl alcohol, is synthesized prior to oxidation.
Synthesis of the Alcohol Precursor
-
Reduction of 3,5-Dimethoxybenzoic Acid : 3,5-Dimethoxybenzoic acid is reduced to 3,5-dimethoxybenzyl alcohol using lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF). This step introduces deuterium at the benzylic position.
-
Deuteration of Methoxy Groups : The methoxy groups are exchanged with CD₃ via reaction with CD₃I and a base, as described in Section 1, yielding 3,5-bis(trideuteromethoxy)benzyl alcohol.
Oxidation to the Aldehyde
The alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C. DMP selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.
Key Data :
-
Reaction Time : 1 hour at reflux, followed by cooling to ambient temperature.
-
Yield : >96% for non-deuterated analogs, with deuterated versions expected to exhibit comparable efficiency.
Reductive Trideuteromethylation via Birch Conditions
The Birch reduction, typically used for aromatic ring deuteration, can be adapted for site-selective trideuteromethylation. This approach, highlighted in recent methodologies, employs CD₃I under reductive conditions to introduce CD₃ groups.
Procedure
-
Substrate Preparation : A precursor such as 3,5-dihydroxybenzonitrile or 3,5-dihydroxybenzoic acid is selected for its compatibility with Birch conditions.
-
Reductive Alkylation : The substrate is treated with CD₃I in liquid ammonia and ethanol, with lithium metal as the reducing agent. This generates a radical anion intermediate that reacts with CD₃I to form the trideuteromethoxy groups.
-
Formylation : The nitrile or carboxylic acid group is subsequently converted to an aldehyde via Rosenmund reduction or hydrolysis followed by oxidation.
Key Data :
-
Scope : Effective for electron-deficient aromatic systems, with moderate to high regioselectivity.
-
Limitations : Requires anhydrous conditions and careful handling of pyrophoric reagents.
Analytical Characterization
Successful synthesis of this compound is confirmed through spectroscopic and chromatographic analyses:
Nuclear Magnetic Resonance (NMR)
Q & A
Basic: What synthetic strategies ensure high isotopic purity of 3,5-Dimethoxybenzaldehyde-d6?
To synthesize this compound, deuterium incorporation is typically achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under reflux conditions. For example, a modified procedure based on substituted benzaldehyde synthesis () involves refluxing non-deuterated precursors with deuterium oxide and glacial acetic acid-d₄, followed by solvent evaporation and purification via column chromatography with deuterated eluents. Isotopic purity (>98%) is confirmed using ²H NMR (absence of residual protio-methoxy signals) and mass spectrometry (observed [M+D]⁺ peaks at m/z 174.2 vs. 168.2 for non-deuterated analogs) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Absence of methoxy proton signals (δ ~3.8 ppm) and deuterium-induced upfield shifts in ¹³C resonances (e.g., methoxy carbons at δ ~56 ppm vs. δ ~55 ppm in non-deuterated analogs) .
- IR Spectroscopy : C–D stretching vibrations at ~2100–2200 cm⁻¹, distinct from C–H stretches (~2850–3000 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion clusters ([M+D₆]⁺) and isotopic enrichment ratios .
Advanced: How can researchers mitigate deuterium loss during long-term storage?
Deuterium exchange with ambient moisture or protic solvents is a key stability concern. Recommendations:
- Store under inert atmosphere (argon) in anhydrous deuterated solvents (e.g., DMSO-d₆).
- Use amber vials to prevent photodegradation.
- Monitor stability via periodic LC-MS/MS analysis (e.g., tracking m/z 174.2 → 168.2 signal decay). Stability studies show <5% deuterium loss over 6 months at –20°C .
Advanced: How to design a metabolic tracing study using this compound in cellular models?
Dosing : Administer deuterated compound at physiologically relevant concentrations (e.g., 10–100 µM) in cell culture media.
Extraction : Quench metabolism with cold deuterated methanol to minimize H/D back-exchange.
Analysis : Use LC-MS/MS with multiple reaction monitoring (MRM) targeting deuterated metabolites. For example, track m/z 174.2 → 135.1 (characteristic fragment for aldehyde derivatives).
Data Validation : Compare with non-deuterated controls to rule out endogenous interference .
Basic: What are common impurities in this compound synthesis, and how are they resolved?
- Non-deuterated byproducts : Result from incomplete H/D exchange. Remove via silica gel chromatography with deuterated chloroform/methanol gradients.
- Oxidation products (e.g., carboxylic acids) : Detectable via TLC (Rf ~0.3 in EtOAc/hexane) and mitigated by conducting reactions under nitrogen .
- Residual solvents (e.g., CDCl₃) : Confirm purity via ¹H NMR (absence of solvent peaks at δ ~7.26 ppm) .
Advanced: How do kinetic isotope effects (KIEs) influence reactions involving this compound?
Deuterium at methoxy groups alters reaction kinetics:
- Nucleophilic substitutions : Reduced rates (kH/kD ~2–3) due to stronger C–D bonds.
- Electrophilic aromatic substitution : Deuterium meta-directing effects may shift regioselectivity.
- Mitigation : Adjust reaction temperatures (e.g., +10–15°C) or use catalysts (e.g., Pd/C in H₂ atmospheres) to compensate for KIEs. Computational modeling (DFT) can predict isotopic effects .
Basic: How is deuterium incorporation efficiency quantified?
- Mass spectrometry : Calculate using isotopic abundance ratios (e.g., [M+D₆]⁺/[M]⁺ peak areas).
- ²H NMR : Integrate methoxy-deuterium signals (δ ~3.8 ppm) relative to internal standards (e.g., TMS-d₁₂). Efficiency ≥95% is typical for well-optimized syntheses .
Advanced: What role does this compound play in elucidating reaction mechanisms?
As a tracer in:
- Nucleophilic addition : Track deuterium migration via SC-XRD (e.g., crystallizing intermediates to confirm stereochemistry).
- Oxidation pathways : Use ²H labeling to distinguish between autoxidation and enzyme-mediated processes (e.g., aldehyde dehydrogenases).
- Cross-coupling reactions : Isotopic labels help map bond cleavage sites (e.g., Suzuki-Miyaura couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
